molecular formula C22H23FN2O3S B2849952 6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892783-03-8

6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2849952
CAS No.: 892783-03-8
M. Wt: 414.5
InChI Key: GQVAFUFRTVNQFR-UHFFFAOYSA-N
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Description

This compound belongs to the fluoroquinolone-derived family, characterized by a quinolin-4-one core with strategic substitutions:

  • Position 1: A methyl group enhances metabolic stability compared to bulkier alkyl/aryl substituents .
  • Position 6: Fluorine improves membrane permeability and bioavailability .
  • Position 7: A piperidin-1-yl moiety influences steric and electronic properties, affecting antibacterial or target-binding activity .

Properties

IUPAC Name

6-fluoro-1-methyl-3-(3-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O3S/c1-15-7-6-8-16(11-15)29(27,28)21-14-24(2)19-13-20(25-9-4-3-5-10-25)18(23)12-17(19)22(21)26/h6-8,11-14H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQVAFUFRTVNQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCCC4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pfitzinger Reaction

The Pfitzinger reaction involves condensation of isatin derivatives with ketones or aldehydes under basic conditions. For this compound, N-methylisatin may serve as the starting material due to the required methyl group at position 1. Reaction with a β-ketoester (e.g., ethyl acetoacetate) generates the dihydroquinolinone core. Key conditions include:

Step Reagents/Conditions Yield Reference
Cyclization NaOH (aq), ethanol, reflux 75%

Friedel-Crafts Alkylation

An alternative route employs intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide in dimethyl sulfoxide (DMSO) with Lewis acids (e.g., AlCl₃). Demethylation and subsequent methylation at position 1 yield the methyl-substituted core.

Step Reagents/Conditions Yield Reference
Cyclization AlCl₃, DMSO, 150–220°C 82%
Demethylation HBr (48%), acetic acid, reflux 89%
Methylation CH₃I, K₂CO₃, DMF, 60°C 78%

Regioselective Fluorination

Fluorine is introduced at position 6 using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), a stereoselective fluorinating agent. The reaction proceeds via electrophilic aromatic substitution, directed by the electron-withdrawing carbonyl group.

Parameter Value Reference
Reagent Selectfluor® (3–5 equiv)
Solvent Acetonitrile, room temperature
Yield 68–72%

Sulfonylation at Position 3

The 3-methylbenzenesulfonyl group is introduced via nucleophilic aromatic substitution. 3-Methylbenzenesulfonyl chloride reacts with the fluorinated intermediate under basic conditions.

Step Reagents/Conditions Yield Reference
Sulfonylation 3-MeC₆H₄SO₂Cl, pyridine, CH₂Cl₂ 85%

Piperidine Substitution at Position 7

The piperidin-1-yl group is installed via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) .

Buchwald-Hartwig Amination

A palladium catalyst (e.g., Pd(OAc)₂) facilitates coupling with piperidine:

Parameter Value Reference
Catalyst Pd(OAc)₂, Xantphos
Base Cs₂CO₃, toluene, 110°C
Yield 65%

SNAr Reaction

Activation by electron-withdrawing groups enables displacement with piperidine:

Parameter Value Reference
Conditions Piperidine, DMF, 120°C
Yield 58%

Final Structural Confirmation

The synthesized compound is validated using:

  • X-ray crystallography for bond lengths and angles.
  • ¹H/¹³C NMR to confirm substituent positions.
  • Hirshfeld surface analysis to assess intermolecular interactions.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Overall Yield
Pfitzinger + SNAr High regioselectivity Multi-step purification 32%
Friedel-Crafts + BH Scalable High-temperature steps 41%

Chemical Reactions Analysis

Types of Reactions

6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Analysis at Key Positions

The table below compares substituents at critical positions in the target compound and analogs:

Compound Name Position 1 Position 3 Position 7 Key Functional Differences Source
Target Compound Methyl 3-Methylbenzenesulfonyl Piperidin-1-yl Reference
7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Impurity MM0350.01) Ethyl Carboxylic Acid Chloro Carboxylic acid enhances polarity
3-(3-Chlorobenzenesulfonyl)-7-(diethylamino)-1-(4-methylbenzyl)quinolin-4-one 4-Methylbenzyl 3-Chlorobenzenesulfonyl Diethylamino Chloro vs. methyl sulfonyl; benzyl vs. methyl
N-Nicotinoyl-1-ethyl-6-fluoro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylate Ethyl Nicotinoyl Ester Piperazin-1-yl Ester vs. sulfonyl; piperazine ring
7-(Azepan-1-yl)-6-fluoro-3-(4-methoxyphenylsulfonyl)-1-propylquinolin-4-one Propyl 4-Methoxyphenylsulfonyl Azepan-1-yl Methoxy sulfonyl; azepan ring size

Biological Activity

6-Fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the class of quinolines. Its unique structure, characterized by the presence of a fluorine atom and a sulfonyl group, enhances its pharmacological potential, making it a subject of considerable interest in medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C29H29FN2O3SC_{29}H_{29}FN_2O_3S, with a molecular weight of 504.62 g/mol. The structure includes several functional groups that contribute to its biological activity:

Functional Group Description
Fluorine Atom Enhances lipophilicity and biological activity
Sulfonyl Group Increases reactivity and potential for enzyme inhibition
Piperidine Ring Provides structural stability and influences pharmacodynamics

Anticancer Properties

This compound has been investigated for its potential as an inhibitor of KIF18A, a motor protein involved in mitosis. Inhibition of KIF18A can disrupt cell division, making it a promising target for cancer therapy. Preliminary studies indicate that the compound exhibits significant anti-proliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Effect
HeLa0.019High cytotoxicity
A5490.039Moderate cytotoxicity
HepG20.080Lower cytotoxicity

The compound's mechanism of action involves interaction with specific molecular targets that may lead to apoptosis in cancer cells.

Other Biological Activities

Beyond its anticancer effects, this compound has shown potential in other areas:

  • Antimicrobial Activity : Similar quinoline derivatives have been documented for their antibacterial and antifungal properties. The presence of the sulfonyl group may enhance these activities.
  • Anti-inflammatory Effects : The ability to modulate receptor functions suggests potential applications in treating inflammatory diseases.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that the compound interacts with various biological targets, including enzymes and receptors involved in critical signaling pathways. Further studies are required to elucidate these interactions through binding affinity assays and cellular assays.

Case Studies

Several studies have highlighted the biological activity of similar compounds within the quinoline class:

  • Study on KIF18A Inhibitors : Research indicated that compounds structurally related to this compound effectively inhibited KIF18A activity in vitro, leading to reduced cell proliferation in cancer models.
  • Antiviral Screening : A related study evaluated the antiviral properties of piperidine derivatives against various viruses, demonstrating moderate effectiveness against certain strains .
  • Cytotoxicity Assessment : In another case study, multiple compounds were screened for cytotoxicity across different human cell lines, revealing significant variations in potency based on structural modifications.

Q & A

Q. What are the key steps and challenges in synthesizing 6-fluoro-1-methyl-3-(3-methylbenzenesulfonyl)-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one?

The synthesis typically involves multi-step reactions, including fluorination at position 6, sulfonylation at position 3 using 3-methylbenzenesulfonyl chloride, and substitution of a piperidine group at position 7. Critical challenges include:

  • Optimizing reaction conditions : Temperature (e.g., 80–100°C for sulfonylation) and solvent selection (e.g., DMF or dichloromethane) to avoid side reactions .
  • Purification : Column chromatography or recrystallization to isolate the compound from byproducts like unreacted sulfonyl chlorides or piperidine derivatives .
  • Yield improvement : Catalysts like DMAP (4-dimethylaminopyridine) may enhance sulfonylation efficiency .

Q. How is the compound characterized to confirm its structural integrity and purity?

Standard analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorine at C6, methyl at C1) and piperidine ring integration .
  • Mass Spectrometry (MS) : High-resolution MS to confirm the molecular weight (e.g., observed m/z vs. calculated for C23H24FN2O3SC_{23}H_{24}FN_2O_3S) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .

Q. What is the hypothesized mechanism of action for this compound in pharmacological studies?

The compound’s quinolone core and sulfonyl group suggest interactions with enzymes like DNA gyrase or topoisomerase IV, common targets for antibacterial agents. The piperidine moiety may enhance cellular permeability or modulate receptor binding (e.g., kinase inhibition). Preliminary studies indicate dose-dependent inhibition of bacterial growth in Staphylococcus aureus models .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in IC50 values or efficacy across studies often arise from:

  • Experimental design : Variability in cell lines (e.g., HEK293 vs. HeLa) or bacterial strains. Standardize assays using CLSI guidelines for antimicrobial testing .
  • Compound stability : Degradation under high humidity or light exposure. Use stability-indicating HPLC methods and controlled storage (-20°C under nitrogen) .
  • Data normalization : Account for differences in solvent (DMSO vs. saline) or assay duration .

Q. What strategies are recommended for optimizing the compound’s pharmacokinetic properties?

To improve bioavailability or reduce toxicity:

  • Structural analogs : Replace the 3-methylbenzenesulfonyl group with smaller sulfonamides to reduce molecular weight and enhance solubility .
  • Prodrug approaches : Introduce ester groups at the quinolin-4-one carbonyl to improve oral absorption .
  • In silico modeling : Use tools like Schrödinger Suite to predict LogP and metabolic stability, guiding synthetic prioritization .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

A robust SAR framework includes:

  • Stepwise substitution : Systematically vary substituents (e.g., methyl vs. ethyl at position 1) and compare activity in standardized assays .
  • Pharmacophore mapping : Identify critical functional groups (e.g., fluorine at C6) using 3D-QSAR models .
  • In vitro ADME profiling : Assess cytochrome P450 inhibition and plasma protein binding to prioritize analogs .

Methodological Considerations

Q. What crystallographic techniques are suitable for elucidating the compound’s 3D structure?

Single-crystal X-ray diffraction (SCXRD) with SHELX software is ideal. Key steps:

  • Crystal growth : Use slow evaporation in solvent mixtures (e.g., ethanol/water) .
  • Data refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .
  • Validation : Check R-factor (<0.05) and electron density maps for structural accuracy .

Q. How should researchers address low yields in the final synthetic step?

Troubleshooting strategies include:

  • Reaction monitoring : Use TLC or in situ IR spectroscopy to detect intermediate formation .
  • Catalyst screening : Test palladium or copper catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates .
  • Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .

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